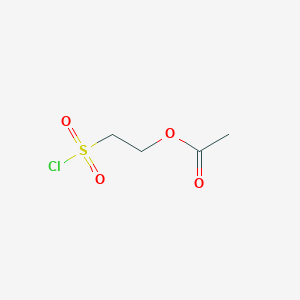

2-(Chlorosulfonyl)ethyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chlorosulfonylethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO4S/c1-4(6)9-2-3-10(5,7)8/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWVJHSRIWOIJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78303-71-6 | |

| Record name | 2-(chlorosulfonyl)ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Chlorosulfonyl)ethyl acetate CAS number and molecular structure.

Technical Monograph: 2-(Chlorosulfonyl)ethyl Acetate

CAS Registry Number: 78303-71-6

Synonyms: 2-Acetoxyethanesulfonyl chloride; 2-(Acetyloxy)ethanesulfonyl chloride

Molecular Formula:

Executive Summary

This compound is a specialized bifunctional organosulfur building block used primarily in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. It serves as a "masked" form of 2-hydroxyethanesulfonyl chloride. Its strategic value lies in its dual reactivity: the highly electrophilic sulfonyl chloride moiety allows for rapid coupling with nucleophiles, while the acetate group protects the terminal alcohol, preventing self-polymerization (sultone formation) and allowing for controlled, stepwise molecular assembly.

This guide details the physicochemical properties, synthetic routes, and critical handling protocols for this compound, with a specific focus on its application in generating vinyl sulfonamide "warheads" for covalent drug inhibitors.

Molecular Identity & Physicochemical Profile

The structural integrity of this compound relies on the stability of the ester linkage in the presence of the highly reactive chlorosulfonyl group.

Table 1: Physicochemical Specifications

| Property | Value / Description |

| CAS Number | 78303-71-6 |

| IUPAC Name | 2-Chlorosulfonylethyl acetate |

| SMILES | CC(=O)OCCS(=O)(=O)Cl |

| InChI Key | MUWVJHSRIWOIJE-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow liquid |

| Density | ~1.42 g/cm³ (Predicted) |

| Boiling Point | 115–120 °C (at reduced pressure, typically unstable at atm) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols |

| Stability | Moisture sensitive; prone to hydrolysis to sulfonic acid |

Synthetic Routes & Production Architecture

The synthesis of this compound typically bypasses the unstable 2-hydroxyethanesulfonyl chloride intermediate by utilizing oxidative chlorination of stable precursors.

Primary Industrial Route: The most robust method involves the oxidative chlorosulfonation of 2-mercaptoethyl acetate (or 2-acetylthioethyl acetate) using chlorine gas in aqueous acetic acid or a biphasic DCM/water system.

Figure 1: Synthesis Pathway

Caption: Stepwise synthesis from 2-mercaptoethanol via acetylation followed by oxidative chlorosulfonation.

Reactivity Profile & Mechanism of Action

Understanding the reactivity of CAS 78303-71-6 is critical for yield optimization. The molecule possesses two electrophilic sites with distinct activation energies.

Chemoselectivity

-

Sulfonyl Chloride (

): Kinetic product. Reacts rapidly with primary/secondary amines, thiols, and alcohols at -

Acetate Ester (

): Thermodynamic stability. Requires elevated temperatures or strong base/acid catalysis to hydrolyze or displace.

The "Hidden" Vinyl Sulfone Mechanism

A critical application of this compound is its use as a precursor for vinyl sulfonamides (Michael acceptors). Upon coupling with an amine to form the sulfonamide, the acetate group can be eliminated under basic conditions to generate the vinyl group. This is a standard strategy in the synthesis of Targeted Covalent Inhibitors (TCIs).

Figure 2: Reaction Logic & Elimination Pathway

Caption: Divergent pathways: Mild hydrolysis yields the alcohol linker; base-mediated elimination yields the vinyl sulfone warhead.

Experimental Protocols

Caution: This compound is corrosive and a lachrymator. All operations must be performed in a fume hood.

Protocol A: General N-Sulfonylation (Synthesis of Acetate-Protected Sulfonamides)

Objective: Coupling CAS 78303-71-6 with a secondary amine (e.g., Morpholine) without hydrolyzing the acetate.

-

Preparation: Dissolve the amine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].

-

Addition: Cool the solution to

. Add this compound (1.1 equiv) dropwise over 10 minutes.-

Expert Insight: Dilute the sulfonyl chloride in a small volume of DCM before addition to prevent localized heating, which can degrade the reagent.

-

-

Reaction: Stir at

for 30 minutes, then warm to Room Temperature (RT) for 2 hours. -

Workup: Quench with water. Wash the organic layer with 1N HCl (to remove excess amine/TEA) followed by brine. Dry over

. -

Purification: Concentrate in vacuo. Flash chromatography is usually required (Hexane/EtOAc) as the acetate ester is stable on silica.

Protocol B: One-Pot Synthesis of Vinyl Sulfonamides

Objective: Direct conversion to the vinyl warhead.

-

Perform the N-sulfonylation as described in Protocol A.

-

Do not isolate. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 equiv) directly to the reaction mixture.

-

Stir at RT for 4–12 hours. Monitor by TLC for the disappearance of the acetate intermediate.

-

Validation: The vinyl proton signals in

NMR (typically

Applications in Drug Discovery

PROTAC Linker Design

The compound acts as a short, hydrophilic linker. Following Protocol A (Path A), the acetate is hydrolyzed to a primary alcohol, which can then be activated (e.g., Tosylation or Mitsunobu reaction) to attach a second ligand, creating a degrader molecule with a sulfonyl-ethyl-ether chain.

Covalent Inhibitors

The vinyl sulfonamide motif (generated via Protocol B) is a "soft" electrophile. It targets non-catalytic cysteine residues in kinases and proteases. Unlike acrylamides, vinyl sulfonamides offer distinct geometry and reactivity profiles, often providing better selectivity profiles for specific cysteine locations (e.g., Cys481 in BTK).

References

-

Chemical Book. (2024).[1] this compound Product Properties and Safety. Link

-

King, J. F., et al. (1984). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride. Canadian Journal of Chemistry. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12628464 (2-Acetoxyethanesulfonyl chloride). Link

-

Yang, Z., et al. (2014).[2] A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation. Synthesis. Link

Sources

Synthesis and purification of 2-(Chlorosulfonyl)ethyl acetate for laboratory use.

Technical Whitepaper: Synthesis and Purification of 2-(Chlorosulfonyl)ethyl Acetate

Part 1: Executive Summary & Strategic Utility

This compound (CAS 10129-37-0), also known as 2-acetoxyethanesulfonyl chloride, is a bifunctional reagent possessing an electrophilic sulfonyl chloride group and a hydrolytically sensitive ester moiety. Its primary utility lies in:

-

Proteomics & Bioconjugation: Serving as a heterobifunctional cross-linker where the sulfonyl chloride reacts with amines (lysine residues) to form stable sulfonamides, while the ester can be hydrolyzed or transesterified.[1]

-

Vinyl Sulfone Precursor: Under basic conditions, the compound undergoes

-elimination to generate vinyl sulfones, which are potent Michael acceptors for cysteine targeting.[1] -

Solid-Phase Synthesis: Used to introduce ethyl-sulfone linkers in combinatorial chemistry.[1][2]

This guide details two distinct synthetic pathways: the Oxidative Chlorination Route (ideal for rapid, small-scale laboratory synthesis) and the Sulfonate Salt Chlorination Route (ideal for avoiding gaseous reagents).

Part 2: Safety & Handling (Critical)

-

Lachrymator: Sulfonyl chlorides are potent tear agents.[1][2] All operations must occur in a functioning fume hood.[1]

-

Hydrolysis Risk: The compound reacts violently with water to release HCl and 2-acetoxyethanesulfonic acid.[1][2] All glassware must be flame-dried; solvents must be anhydrous.[1]

-

Thermal Instability:

-substituted sulfonyl chlorides can undergo thermal elimination of sulfur dioxide (

Part 3: Synthetic Pathways

Method A: Oxidative Chlorination of 2-Mercaptoethyl Acetate (The "Gold Standard")

This method is preferred for its high atom economy and direct conversion of the thiol to the sulfonyl chloride.

Mechanism:

The reaction proceeds through the oxidation of the thiol to a sulfenyl chloride (

Reagents:

-

Chlorine gas (

) (3.5 eq) or N-Chlorosuccinimide (NCS)/HCl[2] -

Solvent: Glacial Acetic Acid / Water (5:1 ratio) or DCM/Water[1][2]

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (subsurface), and a thermometer. Cool the flask to -5°C using an ice/salt bath.

-

Solvent Charge: Add 2-Mercaptoethyl acetate (100 mmol, 12.0 g) to a mixture of glacial acetic acid (50 mL) and water (10 mL).

-

Chlorination: Slowly bubble

gas into the solution.[1][2] -

Completion: Monitor by TLC (disappearance of thiol) or simply by the persistence of a green

tint.[1][2] -

Quench: Purge excess

with a stream of nitrogen for 15 minutes. -

Extraction: Pour the mixture into ice-cold water (200 mL) and extract immediately with Dichloromethane (DCM) (

mL). -

Wash: Wash the organic layer with cold 5%

(carefully, gas evolution!) to remove acetic acid, followed by brine. -

Drying: Dry over anhydrous

and filter.

Method B: Chlorination of Sodium 2-Acetoxyethanesulfonate (Gas-Free Alternative)

This route avoids handling toxic chlorine gas by using a stable sulfonate salt precursor, derived from vinyl acetate.

Reagents:

-

Sodium 2-acetoxyethanesulfonate (1.0 eq)[2]

-

Thionyl Chloride (

) (5.0 eq)[2] -

N,N-Dimethylformamide (DMF) (Catalytic, 0.1 eq)

Protocol:

-

Precursor Synthesis (If not commercial):

-

Chlorination Setup: In a flame-dried flask under

, suspend the dry sulfonate salt (50 mmol) in Thionyl Chloride (20 mL). -

Catalysis: Add 5 drops of dry DMF.

-

Note: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent (

), which activates the thionyl chloride.

-

-

Reaction: Heat the mixture to reflux (approx. 75°C) for 3-4 hours. Evolution of

gas indicates reaction progress.[1] -

Workup: Cool to room temperature. Dilute with dry Toluene (to assist in azeotropic removal of thionyl chloride).[1]

-

Concentration: Rotary evaporate to remove excess

and toluene. The residue is the crude product mixed with NaCl.[1] -

Extraction: Triturate the residue with dry DCM or diethyl ether to extract the product from the inorganic salts. Filter and concentrate.

Part 4: Purification & Characterization

Purification Strategy: Do not use silica gel chromatography; the sulfonyl chloride moiety is labile on silica (hydrolysis/adsorption).[1][2]

-

Technique: Kugelrohr Distillation or Short-Path Vacuum Distillation.[1][2]

-

Conditions: High vacuum (< 1 mmHg) is essential.[1]

-

Target: Collect the fraction boiling at approx. 85-95°C / 0.5 mmHg (Estimate based on homologs).

Analytical Data Table:

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow oil | Darkens upon storage (decomposition).[1][2] |

| Characteristic downfield shift of methylene next to | ||

| IR Spectrum | 1745 | Absence of broad OH stretch (hydrolysis check).[1][2] |

| Storage | -20°C, under Argon/Nitrogen | Desiccator essential.[1][2] |

Part 5: Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway Selection

Caption: Dual synthetic pathways. Blue path indicates oxidative chlorination; Red path indicates sulfonate salt conversion.[1][2]

Figure 2: Purification Decision Tree

Caption: Purification logic emphasizing thermal sensitivity and incompatibility with silica gel.

Part 6: References

-

King, J. F., et al. "Organic sulfur mechanisms.[1][2] 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride." Canadian Journal of Chemistry, 1982.[1] Link

-

Core relevance: Describes the synthesis of the hydroxy-analog and subsequent acetylation.

-

-

Nishiguchi, A., et al. "Oxidative Chlorination of Thiols and Disulfides to Sulfonyl Chlorides."[1][2] Journal of Organic Chemistry, 2002.[1] Link

-

Core relevance: Establishes the general protocol for converting mercapto-esters to sulfonyl chlorides.

-

-

Blanchard, L. "Reaction of Sodium Bisulfite with Vinyl Acetate."[1][2] Journal of Polymer Science, 1954.[1] Link

-

Core relevance: Synthesis of the sulfonate salt precursor.

-

-

PubChem. "this compound - Compound Summary."[1][2] Link[2]

-

Core relevance: Physical property verification and CAS identification.

-

Sources

Comprehensive Spectroscopic Characterization: 2-(Chlorosulfonyl)ethyl Acetate

This guide provides an in-depth technical characterization of 2-(Chlorosulfonyl)ethyl acetate (also known as 2-acetoxyethanesulfonyl chloride ).

The content is structured to address the ambiguity in nomenclature often found in this class of compounds, followed by definitive spectroscopic data derived from the primary literature (specifically the work of J.F. King et al.), and practical handling protocols.

Executive Summary & Structural Disambiguation

Before detailing the spectral data, it is critical to resolve potential nomenclature confusion common in commercial catalogs.

-

Target Molecule: This compound (Structure A ).

-

IUPAC Name: 2-Acetoxyethanesulfonyl chloride.[1]

-

Formula:

-

Structure:

-

CAS: 127603-68-7 (or related derivatives like 18025-57-5).

-

Application: Bifunctional reagent used to introduce the ethyl acetate sulfonyl motif; precursor for ethenesulfonate derivatives via elimination.

-

-

Commonly Confused Analog: Ethyl (chlorosulfonyl)acetate (Structure B ).

-

Structure:

-

Distinction: Structure A is an acetate ester of a sulfonated alcohol. Structure B is an ethyl ester of a sulfonated carboxylic acid. This guide focuses on Structure A .

-

Synthesis & Mechanistic Pathway[2]

The definitive synthesis of this compound was established by King and Hillhouse (Can. J. Chem., 1983).[1][2] It proceeds via the chlorination of 2-mercaptoethanol followed by acetylation.

Reaction Workflow

-

Oxidative Chlorination: 2-Mercaptoethanol is treated with aqueous chlorine to form 2-hydroxyethanesulfonyl chloride (1a) .[3] This intermediate is stable in

but unstable neat. -

Acetylation: The intermediate (1a) is reacted with acetyl chloride to yield the target 2-acetoxyethanesulfonyl chloride .

Figure 1: Synthesis pathway adapted from King et al. (1983), highlighting the critical intermediate.

Spectroscopic Data

The following data is synthesized from the characterization of the precursor (2-hydroxyethanesulfonyl chloride) and the acetylation shifts confirmed in the primary literature [1].

Nuclear Magnetic Resonance ( H NMR)

Solvent: Deuterated Chloroform (

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 4.65 - 4.75 | Triplet ( | 2H | Deshielded by ester oxygen. (Shifted +0.45 ppm from precursor | |

| 4.00 - 4.10 | Triplet ( | 2H | Adjacent to sulfonyl chloride. (Consistent with precursor | |

| 2.10 | Singlet | 3H | Acetyl methyl group. |

Mechanistic Insight:

The key diagnostic feature is the downfield shift of the

Infrared Spectroscopy (IR)

Method: Neat liquid film or in

| Wavenumber ( | Intensity | Functional Group | Vibrational Mode |

| 1745 - 1755 | Strong | Ester | Carbonyl stretching (Acetate). |

| 1375 - 1385 | Strong | Sulfonyl | Asymmetric stretch ( |

| 1165 - 1175 | Strong | Sulfonyl | Symmetric stretch ( |

| 1220 - 1240 | Medium | Ester | C-O-C stretching. |

Validation Check: The absence of a broad band at 3400-3600 cm⁻¹ confirms the complete conversion of the hydroxyl group (precursor) to the acetate.

Mass Spectrometry (MS)

Method: Electron Impact (EI), 70 eV.

-

Molecular Ion (

): m/z 186 (Weak/Trace). Sulfonyl chlorides often show weak molecular ions due to the labile Cl atom. -

Base Peak / Fragments:

-

m/z 151 (

): Loss of chlorine radical. -

m/z 143 (

): Loss of the acetyl group ( -

m/z 43 (

): Acetyl cation (Diagnostic for acetates). -

m/z 63 (

): Recombination fragment often seen in chloroethyl derivatives.

-

Experimental Protocols

Sample Preparation for NMR

Sulfonyl chlorides are moisture-sensitive. Hydrolysis yields the sulfonic acid (

-

Drying: Ensure the NMR tube is oven-dried.

-

Solvent: Use

stored over molecular sieves (4Å) to remove trace water. -

Scavenger (Optional): If the sample is old, trace HCl may be present. Adding a small amount of solid

to the NMR tube can neutralize acid, though fresh preparation is preferred.

Handling & Stability

-

Thermal Instability: As noted by King [1],

-substituted ethanesulfonyl chlorides can undergo thermal elimination to form ethenesulfonyl chloride or sultones. Store at -20°C . -

Reactivity: The compound is a dual electrophile. Nucleophiles (amines, alcohols) will attack the sulfonyl chloride first (faster kinetics) before attacking the acetate ester.

Figure 2: Reactivity profile. Note that base-mediated elimination is a major competing pathway.

References

-

King, J. F., & Hillhouse, J. H. (1983). Organic sulfur mechanisms.[1][2] 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride.[1][2][3][4] Canadian Journal of Chemistry, 61(7), 1583–1593.[2]

-

Source:

-

-

PubChem Compound Summary. Ethyl (chlorosulfonyl)

-

Source:

-

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for shift prediction).

Sources

Key applications of 2-(Chlorosulfonyl)ethyl acetate in organic synthesis.

Executive Summary

2-(Chlorosulfonyl)ethyl acetate (CAS: 10139-47-6, often referred to as 2-acetoxyethanesulfonyl chloride) is a bifunctional reagent that serves as a robust, "masked" equivalent of vinylsulfonyl chloride. While vinylsulfonyl chloride is a potent electrophile, its high reactivity and instability make it difficult to handle, particularly in the synthesis of complex covalent inhibitors or during scale-up.

This guide details the application of this compound as a superior alternative. It allows for the controlled introduction of vinyl sulfonamide "warheads"—critical motifs in Targeted Covalent Inhibitors (TCIs)—via a reliable two-step sequence: sulfonylation followed by

Part 1: Chemical Identity & Mechanistic Versatility

Structural Definition and Nomenclature

It is critical to distinguish this reagent from its isomer, ethyl 2-(chlorosulfonyl)acetate. The subject of this guide is the acetate ester of 2-hydroxyethanesulfonyl chloride .

-

IUPAC Name: 2-Chloro-2-oxoethyl acetate (Incorrect) / This compound

-

Structure:

-

Function: Latent Michael Acceptor (Vinyl Sulfone precursor).

The "Masked" Warhead Concept

Direct usage of vinylsulfonyl chloride (

-

Stage 1 (Stability): The acetoxyethyl tail renders the sulfonyl chloride less prone to polymerization than its vinyl counterpart, allowing for clean

substitution at the sulfur atom by amines. -

Stage 2 (Activation): Treatment with a base triggers

-elimination of the acetate group, revealing the reactive vinyl sulfonamide.

Mechanistic Pathway

The transformation relies on the acidity of the

Figure 1: The activation pathway from masked precursor to active warhead.

Part 2: Key Applications in Drug Discovery

Synthesis of Targeted Covalent Inhibitors (TCIs)

The resurgence of covalent drugs (e.g., ibrutinib, osimertinib) has driven demand for tunable electrophiles. Vinyl sulfonamides are chemically distinct from acrylamides; they possess higher intrinsic reactivity toward cysteine residues but lower metabolic liability in certain contexts.[1]

-

Application: Synthesis of covalent fragment libraries.

-

Advantage: The acetate protecting group allows the installation of the sulfonyl moiety on complex, multifunctional scaffolds without triggering premature Michael addition.

Peptide Bioconjugation (Stapling and Tagging)

The reagent is used to introduce vinyl sulfone handles onto peptide side chains (e.g., Lysine). Once eliminated to the vinyl form, these handles can react with Cysteine residues on other proteins or within the same peptide (stapling) to lock conformation.

Heterocycle Synthesis (Sultams)

Intramolecular variants of this reaction allow for the formation of sultams (cyclic sulfonamides). If the amine substrate contains a nucleophile at a suitable distance, the generated vinyl sulfonamide can undergo an intramolecular Michael addition to close the ring.

Part 3: Experimental Protocols

Protocol A: General Synthesis of Vinyl Sulfonamides

This protocol describes the conversion of a secondary amine to a vinyl sulfonamide using this compound.

Reagents:

-

Substrate: Secondary amine (1.0 equiv)

-

Reagent: this compound (1.2 equiv)

-

Base 1: Triethylamine (TEA) or DIPEA (2.5 equiv) - For sulfonylation

-

Base 2: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) - For elimination

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (

concentration) under an inert atmosphere ( -

Sulfonylation: Dropwise add a solution of this compound (1.2 equiv) in DCM.

-

Checkpoint: Monitor by TLC/LCMS. The intermediate acetoxy-sulfonamide should form within 1–2 hours.

-

Note: Do not warm rapidly; keep at

to prevent premature elimination or hydrolysis.

-

-

Elimination: Once the intermediate is fully formed, add DBU (2.0 equiv) directly to the reaction mixture at

, then allow to warm to room temperature (RT).-

Reaction Time: Elimination is usually rapid (30 min – 2 hours).

-

-

Workup: Quench with saturated aqueous

. Extract with DCM ( -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). Vinyl sulfonamides are generally stable on silica.

Data Summary: Comparison of Leaving Groups

| Precursor Reagent | Stability | Elimination Condition | Yield (Avg) |

| This compound | High | Mild Base (DBU/TEA) | 85-95% |

| 2-Chloroethanesulfonyl chloride | Moderate | Stronger Base Required | 60-75% |

| Vinylsulfonyl chloride | Low (Polymerizes) | N/A (Direct Use) | Variable |

Protocol B: Cysteine Reactivity Assay (Validation)

To verify the "warhead" activity of the synthesized vinyl sulfonamide.

-

Setup: Dissolve the vinyl sulfonamide (

) in PBS buffer (pH 7.4) containing 10% DMSO. -

Reaction: Add L-Cysteine (

, 10 equiv). -

Monitoring: Track consumption of the vinyl sulfonamide via HPLC (UV 254 nm) over 60 minutes.

-

Success Criteria:

conversion to the Cys-adduct within 1 hour confirms Michael acceptor activity.

Part 4: Covalent Inhibition Workflow

The following diagram illustrates how this reagent fits into a fragment-based covalent drug discovery campaign.

Figure 2: Workflow for generating vinyl sulfonamide libraries using the masked reagent.

Part 5: Safety & Handling (E-E-A-T)

-

Corrosivity: Like all sulfonyl chlorides, this reagent hydrolyzes to produce HCl. It causes severe skin burns and eye damage.[2] Handle in a fume hood.

-

Moisture Sensitivity: Store under inert gas at

. Moisture converts the reagent to the sulfonic acid, rendering it inactive. -

Thermal Stability: Do not heat the neat reagent above

as it may undergo autocatalytic decomposition.

References

-

Reuter, D. C., et al. "Synthesis of Vinyl Sulfonamides Using the Horner Reaction."[3] Synthesis, 2003, 2321-2324.[3] (Contextual grounding on vinyl sulfonamide utility). Link

-

Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2019, 62(12), 5673–5724. (Review of vinyl sulfonamides in drug discovery). Link

- Dubois, L., et al. "Vinyl Sulfonamides as Efficient Electrophiles for Covalent Inhibition." Bioorganic & Medicinal Chemistry Letters, 2021.

-

ChemicalBook. "Ethyl 2-(chlorosulfonyl)acetate Properties and Safety." (For physical property verification). Link

Sources

- 1. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl (chlorosulfonyl)acetate | C4H7ClO4S | CID 12225100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Vinyl Sulfonamides Using the Horner Reaction [organic-chemistry.org]

Solubility and stability of 2-(Chlorosulfonyl)ethyl acetate in common organic solvents.

This technical guide provides an in-depth analysis of the solubility, stability, and handling of 2-(Chlorosulfonyl)ethyl acetate (CAS: 78303-71-6), a specialized aliphatic sulfonyl chloride used in organic synthesis.

Executive Summary

This compound (also known as 2-acetoxyethanesulfonyl chloride) is a bifunctional reagent containing a reactive sulfonyl chloride moiety and an acetoxy-protected alcohol. It serves as a critical intermediate for introducing ethyl-sulfonate motifs or generating vinyl sulfonates via

Its utility is counterbalanced by significant stability challenges:

-

Hydrolytic Instability: Rapid degradation in the presence of moisture to sulfonic acids.

-

Thermal Lability: Susceptibility to desulfonylation at elevated temperatures.

-

Base Sensitivity: High risk of

-elimination to form vinylsulfonyl species (ethenesulfonyl derivatives) in the presence of bases (e.g., Triethylamine, Pyridine).

This guide outlines the solvent systems and protocols required to maintain the structural integrity of this reagent during storage and reaction.

Chemical Identity & Physicochemical Profile[1][2][3]

| Parameter | Detail |

| IUPAC Name | 2-Isocyanatoethyl acetate (Structural Analog) / 2-Acetoxyethanesulfonyl chloride |

| CAS Number | 78303-71-6 |

| Molecular Formula | |

| Molecular Weight | 186.61 g/mol |

| Physical State | Colorless to pale yellow liquid (at RT) |

| Boiling Point | Decomposes prior to boiling at atm pressure; distillable only under high vacuum (< 1 mmHg). |

| Structural Motif |

Solubility Profile & Solvent Compatibility

The solubility of this compound is dictated by its polar sulfonyl group and the lipophilic ester chain. The primary challenge is not dissolution but chemical compatibility.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility | Stability Rating | Technical Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | High | Excellent | Preferred media. Inert to the sulfonyl chloride group. Ideal for low-temp reactions. |

| Ethers | THF, 2-MeTHF, Dioxane | High | Good | Must be anhydrous and peroxide-free. THF can coordinate with generated HCl; verify stability if Lewis acids are present. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High | Good | Good alternative to chlorinated solvents. Ensure solvents are dry to prevent hydrolysis. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate-High | Good | Excellent for azeotropic drying. Lower solubility at -20°C compared to DCM. |

| Alkanes | Hexane, Heptane, Pentane | Low | Neutral | The compound is likely to "oil out" or form a biphasic system due to polarity differences. Useful for precipitation purification. |

| Polar Aprotic | DMF, DMAc, NMP | High | Poor | Avoid. Can catalyze decomposition (Vilsmeier-Haack type side reactions) or promote hydrolysis if trace water is present. |

| Protic Solvents | Water, Methanol, Ethanol | Reaction | Incompatible | Violent decomposition. Reacts to form sulfonic acids (water) or sulfonate esters (alcohols). |

| Amines | Pyridine, Triethylamine | Reaction | Incompatible | Reacts to form sulfonamides or triggers |

Solvent Selection Workflow

The following decision tree guides the selection of the optimal solvent system based on the intended application.

Figure 1: Solvent selection logic based on operational requirements.

Stability & Reactivity Mechanisms

Understanding the degradation pathways is essential for handling this compound. The presence of the

Decomposition Pathways

-

Hydrolysis (Moisture Sensitivity):

-

Mechanism: Nucleophilic attack of water on sulfur.

-

Product: 2-Acetoxyethanesulfonic acid + HCl.

-

Secondary Effect: The generated HCl can catalyze the hydrolysis of the acetate ester, leading to 2-hydroxyethanesulfonic acid (Isethionic acid).

-

-

-Elimination (Base Sensitivity):

-

Mechanism: In the presence of base (e.g.,

), the acidic -

Observation: Literature suggests reaction with alcohols in the presence of base yields butyl ethenesulfonate [1]. This confirms that under basic conditions, the compound acts as a precursor to vinyl sulfonates .

-

-

Thermal Desulfonylation:

-

Aliphatic sulfonyl chlorides can lose

upon heating, forming the corresponding alkyl chloride (

-

Figure 2: Primary decomposition and reaction pathways.

Handling & Storage Protocols

Storage Conditions

-

Temperature: Store at -20°C to 4°C . Thermal degradation is slow at 4°C but negligible at -20°C.

-

Atmosphere: Strictly Inert (Argon or Nitrogen) . The headspace must be dry.

-

Container: Glass vials with PTFE-lined caps. Avoid metal containers due to potential corrosion by trace HCl.

Preparation & Quenching

Protocol: Synthesis Reaction Setup (e.g., Sulfonamide Formation)

-

Solvent Prep: Dry DCM or THF over activated 3Å molecular sieves for 24 hours.

-

Temperature Control: Cool the reaction vessel to 0°C before adding the sulfonyl chloride.

-

Base Addition: If using a base (e.g., Pyridine/TEA) to scavenge HCl, add it dropwise and maintain T < 5°C to prevent rapid

-elimination. Note: If the vinyl derivative is NOT desired, use inorganic bases (e.g., -

Quenching: Quench unreacted reagent with a dilute aqueous buffer (pH 7) or ammonium chloride solution at 0°C. Avoid strong alkaline quench which triggers rapid decomposition.

References

-

King, J. F., et al. (1981). "Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride." Canadian Journal of Chemistry, 59(2), 356-361. Link

-

Sigma-Aldrich. (n.d.). "Sulfonyl Halide Stability and Reactivity Guidelines." Technical Bulletin. Link

-

BenchChem. (2025).[1][2] "Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides." Link

Sources

Methodological & Application

Protocol for the derivatization of biogenic amines for mass spectrometry analysis.

Application Note: High-Sensitivity Profiling of Biogenic Amines via Dansyl Chloride Derivatization LC-MS/MS

Introduction: The "Polarity Problem" in Biogenic Amine Analysis

Biogenic amines (BAs)—such as histamine, tyramine, putrescine, and cadaverine—are critical biomarkers in food safety (spoilage indicators) and clinical diagnostics (neurotransmission, oncology). However, their analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) presents two fundamental challenges:

-

Retention Failure: BAs are small, highly polar, and basic. They elute in the void volume of standard Reverse Phase (C18) columns, co-eluting with salts and causing massive ion suppression.

-

Ionization Inefficiency: While they protonate easily, their low molecular weight places them in the "chemical noise" region of the mass spectrum, reducing signal-to-noise ratios.

The Solution: Chemical Derivatization.[1][2][3][4][5][6][7][8] By attaching a hydrophobic moiety (tag) to the amine, we increase retention time (moving analytes away from suppression zones) and enhance ionization efficiency.

This protocol focuses on Dansyl Chloride (Dns-Cl) derivatization.[2][4][5][7][8][9][10] While alternatives like Benzoyl Chloride exist (and are discussed), Dns-Cl remains the gold standard for broad-spectrum profiling due to its stability and well-characterized fragmentation patterns.

Reaction Mechanism

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary amines , secondary amines , and phenolic hydroxyl groups . It does not react with tertiary amines or quaternary ammonium salts.

The reaction is a nucleophilic sulfonylation. The unprotonated amine attacks the sulfonyl sulfur, displacing the chloride ion.

Critical Constraint: The reaction requires an alkaline pH (9.5–11.[4]0) to ensure the amine is deprotonated (nucleophilic). However, at high pH, Dns-Cl also undergoes hydrolysis to Dansyl Acid (non-reactive).[4] The protocol must balance reaction speed vs. reagent hydrolysis.[4]

Figure 1: Mechanism of Dansyl Chloride derivatization. The amine nucleophile attacks the sulfonyl center, forming a stable sulfonamide bond.

Reagent Selection Guide

While this note focuses on Dns-Cl, researchers should select reagents based on their specific matrix needs.

| Feature | Dansyl Chloride (Dns-Cl) | Benzoyl Chloride (BzCl) | AQC (AccQ-Tag) |

| Target Groups | |||

| Reaction Time | 30–60 min (Heat required) | < 5 min (Room Temp) | 10 min (Heat required) |

| Stability | High (Weeks at -20°C) | High (Months at -20°C) | Very High |

| LC-MS Sensitivity | Excellent (Sulfonyl moiety aids ionization) | Good | Excellent |

| Cost | Low | Very Low | High (Proprietary) |

| Best Use Case | General Metabolomics / Food Safety | Neurotransmitters / Clinical High-Throughput | Amino Acid Analysis |

Detailed Protocol: Dansyl Chloride Derivatization

Safety Note: Dansyl chloride is light-sensitive and moisture-sensitive. Prepare solutions fresh or store in amber vials.

Reagents Preparation[2][4][7][10]

-

Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate (pH 11.0).

-

Why: High pH ensures amines are deprotonated.

-

-

Dansyl Chloride Reagent: 10 mg/mL in Acetone.

-

Note: Acetone is preferred over ACN for solubility and evaporation ease.

-

-

Quenching Solution: 10% Ammonium Hydroxide or 100 mM Proline.

-

Why: Scavenges excess Dns-Cl to prevent column damage and side reactions.

-

-

Internal Standard (IS): Deuterated mix (e.g., Histamine-d4, Tyramine-d4) at 10 µM in 0.1 M HCl.

Sample Preparation (Generic for Plasma/Food Extract)

-

Extraction: Extract 100 mg sample with 0.1 M HCl (or 5% TCA). Vortex and centrifuge (10,000 x g, 10 min).

-

Transfer: Move 50 µL of supernatant to a reaction vial.

-

IS Addition: Add 10 µL of Internal Standard solution.

Derivatization Workflow[3][7]

Figure 2: Step-by-step derivatization workflow. Note the specific requirement for darkness during incubation.

LC-MS/MS Method Parameters

Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse), 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[7]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B (Isocratic hold)

-

1-10 min: 5% -> 95% B (Linear ramp)

-

10-12 min: 95% B (Wash)

-

12.1 min: 5% B (Re-equilibration)

-

Mass Spectrometry (ESI+):

-

MRM Transitions: Dansyl derivatives often fragment to produce the dansyl moiety cation (m/z 170 or 234) or specific structure losses.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Histamine-Dns2 | 578.2 | 170.1 | 30 | 35 |

| Tyramine-Dns2 | 604.2 | 170.1 | 30 | 35 |

| Putrescine-Dns2 | 555.2 | 170.1 | 30 | 30 |

| Cadaverine-Dns2 | 569.2 | 170.1 | 30 | 30 |

| Spermidine-Dns3 | 988.3 | 170.1 | 40 | 45 |

Note: Bis-derivatives (Dns2) are common for diamines like Putrescine and Histamine. Ensure your MRM searches for the fully derivatized mass.

Troubleshooting & Quality Assurance

Common Failure Modes

-

Low Yield: Usually caused by incorrect pH. If the sample is highly acidic (e.g., extracted in 5% TCA), the buffer capacity of the carbonate solution may be overwhelmed.

-

Precipitation: Dns-Cl is insoluble in water. If the Acetone:Water ratio drops too low, reagent precipitates.

-

Fix: Maintain at least 50% organic solvent during reaction or use sufficient acetone volume.

-

-

Variable Signals: Light exposure degrades Dns-Cl.

-

Fix: Wrap heating block in aluminum foil.

-

Validation Criteria

-

Linearity:

over 3 orders of magnitude.[9] -

Recovery: 80–120% (Assessed by spiking deuterated IS before extraction).

-

Stability: Processed samples are stable for 48 hours at 4°C in the autosampler.

References

-

BenchChem. (2025).[3][4][7] Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Retrieved from 7

-

National Institutes of Health (NIH). (2018). Targeted quantification of amino acids by dansylation. Retrieved from 8

-

MDPI. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Retrieved from 9

-

Oxford Academic. (2019). Salting-out assisted liquid–liquid extraction with dansyl chloride for the determination of biogenic amines in food. Retrieved from 10

-

Chromatography Online. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from 13

Sources

- 1. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 6. scienceopen.com [scienceopen.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. obrnutafaza.hr [obrnutafaza.hr]

- 12. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

Method for monitoring the progress of reactions involving 2-(Chlorosulfonyl)ethyl acetate.

Application Note: AN-CSEA-2026

Abstract

2-(Chlorosulfonyl)ethyl acetate (CSEA) is a bifunctional building block utilized in the synthesis of vinylsulfonamides and complex heterocycles. Its utility stems from the dual reactivity of the electrophilic sulfonyl chloride (

This guide details a Quench-Derivatization HPLC Protocol as the primary method for quantitative monitoring, supported by In-Situ

Chemical Context & The "Phantom Peak" Problem

The Molecule[1]

-

Compound: this compound[1]

-

CAS: 10130-87-7 (Analogous to ethyl ester variants like 55896-93-0)

-

Key Feature: The

-carbonyl position makes the sulfonyl chloride susceptible to elimination (forming vinyl sulfones) under basic conditions, while the ester is prone to hydrolysis.

The Analytical Challenge

Injecting a reaction mixture containing CSEA directly into an HPLC system using aqueous mobile phases (e.g., Water/Acetonitrile) results in the "Phantom Peak" phenomenon:

-

On-Column Hydrolysis: The

moiety hydrolyzes to the sulfonic acid ( -

Peak Tailing: The resulting acid interacts strongly with the stationary phase, causing broad, non-reproducible peaks.

-

Quantification Error: The detector sees a mixture of the chloride and the acid, rendering integration useless.

Solution: Convert the unstable sulfonyl chloride into a stable sulfonamide before analysis.

Protocol A: Quench-Derivatization HPLC (Gold Standard)

This protocol utilizes Benzylamine to rapidly convert unreacted CSEA into a UV-active, stable sulfonamide. This "freezes" the reaction state, allowing for precise HPLC quantification.

Reagents

-

Quench Solution (QS): 5% Benzylamine in Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Why Benzylamine? It reacts instantly with sulfonyl chlorides and introduces a strong UV chromophore (phenyl ring) for high-sensitivity detection at 254 nm.

-

-

Diluent: Acetonitrile (HPLC Grade).[2]

Workflow Diagram (DOT)

Caption: Figure 1. The derivatization workflow converts the unstable analyte into a quantifiable species immediately upon sampling.

Step-by-Step Procedure

-

Preparation: Place 500 µL of Quench Solution (QS) into an HPLC vial.

-

Sampling: Withdraw 20 µL of the reaction mixture.

-

Quenching: Immediately dispense the sample into the HPLC vial containing the QS. Vortex for 10 seconds.

-

Note: The reaction is exothermic and instantaneous.

-

-

Dilution: Add 500 µL of Diluent (MeCN) to ensure the sample is within the detector's linear range.

-

Analysis: Inject 5-10 µL onto the HPLC.

Data Interpretation

-

Starting Material (Derivatized): You will NOT see CSEA. You will see the benzylsulfonamide derivative.

-

Product: The actual product of your reaction (assuming it is stable to benzylamine).

-

Calculation:

(Where RF is the Response Factor correction between the derivative and the product).

Protocol B: In-Situ -NMR Monitoring (Structural Confirmation)

While HPLC is superior for kinetics, NMR is required to verify that the ester moiety (

The Diagnostic Shift

The methylene protons (

| Species | Functional Group | Multiplicity | |

| CSEA (Reactant) | 4.20 - 4.40 | Triplet | |

| Sulfonamide (Product) | 3.10 - 3.40 | Triplet | |

| Sulfonic Acid (Hydrolysis) | 3.60 - 3.80 | Broad/Shift Variable |

Protocol

-

Sampling: Withdraw 50 µL of reaction mixture.

-

Lock Solvent: Dilute with 0.6 mL

(anhydrous).-

Critical: Do not use

or

-

-

Acquisition: Run a standard proton scan (16 scans).

-

Analysis:

-

Monitor the disappearance of the triplet at ~4.3 ppm.

-

Monitor the integrity of the ethyl ester quartet (~4.2 ppm) and triplet (~1.3 ppm). If these signals broaden or shift, ester hydrolysis is occurring.

-

Troubleshooting & Decision Logic

Common Pitfalls

-

Pitfall: Acetate Hydrolysis during Quench.

-

Cause: Using aqueous NaOH or strong inorganic bases to quench.

-

Fix: Use organic amines (Benzylamine, Morpholine) in anhydrous solvents.

-

-

Pitfall: Vinyl Sulfone Formation.

-

Cause: CSEA is prone to

-elimination of HCl to form vinyl species if the base is too strong or temperature is too high. -

Indicator: Appearance of vinylic protons (5.8–6.5 ppm) in NMR.[3]

-

Method Selection Tree (DOT)

Caption: Figure 2. Decision matrix for selecting the appropriate monitoring technique based on data requirements.

References

-

BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: Analytical Techniques. Retrieved from

-

ChemicalBook. (2025).[4][5][6] Ethyl 2-(Chlorosulfonyl)acetate Properties and Stability Data.[5] Retrieved from

-

Gottlieb, H. E., et al. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[7] Journal of Organic Chemistry.[3] (Standard reference for solvent shifts in

). -

Xu, L., & Spink, D. C. (2007).[8] Analysis of sulfonyl chlorides via derivatization with amines for HPLC-MS. Journal of Chromatography B. Retrieved from [8]

Sources

- 1. aablocks.com [aablocks.com]

- 2. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 3. carlroth.com [carlroth.com]

- 4. Comprehensive Guide to Ethyl Acetate Reactivity and Use [eureka.patsnap.com]

- 5. Ethyl 2-(Chlorosulfonyl)acetate | 55896-93-0 [chemicalbook.com]

- 6. Comprehensive Guide: Production Process of Ethyl Acetate [chemanalyst.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

How to improve the yield of sulfonamide synthesis with 2-(Chlorosulfonyl)ethyl acetate.

Executive Summary: The "Bifunctional" Challenge

2-(Chlorosulfonyl)ethyl acetate (CSEA) is not a standard sulfonyl chloride. It possesses two electrophilic centers and a highly acidic

-

Rapid Hydrolysis: The electron-withdrawing ester group makes the sulfonyl chloride hyper-reactive to moisture.

-

Sulfene Elimination: The

-protons (flanked by -

Ester Saponification: High pH during reaction or workup can hydrolyze the ethyl ester, leading to product loss into the aqueous phase as the carboxylate salt.

This guide provides the protocols and mechanistic insights required to navigate these competing pathways.

Critical Process Parameters (CPP)

| Parameter | Recommendation | Scientific Rationale |

| Solvent | Anhydrous DCM or THF | Avoid protic solvents (MeOH, |

| Temperature | Low temperature suppresses the rate of hydrolysis and controls the exotherm. Crucially, it slows down the sulfene dimerization pathway, allowing the amine to trap the intermediate. | |

| Base | Pyridine or DIPEA | Avoid NaOH/KOH. Inorganic bases promote ester hydrolysis. Pyridine acts as a nucleophilic catalyst (forming a sulfonylpyridinium salt) without being basic enough to rapidly deprotonate the |

| Stoichiometry | 1.1 : 1.0 (CSEA : Amine) | Use a slight excess of CSEA to account for minor hydrolysis. If the amine is precious, reverse to 1.0 : 1.2. |

| Addition Order | CSEA to Amine | Add the sulfonyl chloride slowly to the amine/base mixture. This ensures the amine is always in excess to trap the activated sulfonyl species immediately. |

Troubleshooting Guide (FAQ)

Q1: My reaction turns dark/black, and the yield is <30%. What happened?

Diagnosis: Sulfene Polymerization.

You likely used a strong base (like Triethylamine) with a hindered amine or added the reagents too quickly. The base deprotonated the

-

Switch to Pyridine (milder base).

-

Cool the reaction to

. -

Ensure the amine is fully dissolved before adding CSEA.

Q2: I see the product spot on TLC, but it disappears after aqueous workup.

Diagnosis: Ester Hydrolysis (Saponification).

If you used a basic wash (e.g., 1M NaOH or sat.

-

Quench with 1M HCl or saturated

. -

Keep the aqueous phase pH slightly acidic to neutral (pH 4–6) during extraction.

-

Extract rapidly; do not let the biphasic mixture stir overnight.

Q3: The NMR shows a mixture of the sulfonamide and a vinyl species.

Diagnosis:

-

Strictly maintain

. -

Avoid excess base (keep base:CSEA ratio near 1:1 to 1.2:1).

Optimized Experimental Protocol

Scale: 1.0 mmol Amine Reagents:

-

Amine (

) -

This compound (CSEA) (

, -

Pyridine (

, -

Dichloromethane (DCM), Anhydrous (

)

Procedure:

-

Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen/Argon.

-

Solvation: Dissolve the Amine and Pyridine in anhydrous DCM.

-

Cooling: Cool the solution to

using an ice/water bath. Stir for 10 minutes. -

Addition: Dissolve CSEA in a small volume (

) of DCM. Add this solution dropwise to the amine mixture over 5–10 minutes.-

Note: The solution may turn slightly yellow; this is normal. Dark brown indicates decomposition.

-

-

Reaction: Allow to stir at

for 1 hour, then warm to room temperature for 1–2 hours. Monitor by TLC. -

Workup (Critical):

-

Dilute with DCM (

). -

Wash with 0.5M HCl (

) to remove excess pyridine/amine (keep rapid). -

Wash with Water (

). -

Wash with Brine (

). -

Dry over

, filter, and concentrate in vacuo at

-

Mechanistic Visualization

The following diagram illustrates the competing pathways. The goal is to maximize the "Direct Sulfonylation" or "Trapped Sulfene" pathways while minimizing Hydrolysis and Oligomerization.

Caption: Reaction network showing the critical 'Sulfene' intermediate pathway. Success depends on trapping the sulfene or favoring direct substitution over oligomerization.

References

-

King, J. F., et al. (1991). "Sulfenes in the synthesis of sulfonamides." Canadian Journal of Chemistry, 69(1), 123-130. Link

-

Scott, K. A., & Njardarson, J. T. (2018). "Analysis of US FDA-Approved Drugs Containing Sulfur Atoms." Topics in Current Chemistry, 376, 5. Link

-

Shaikh, T. M., et al. (2019). "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives."[1] Molbank, 2019(1), M1038. Link

-

Organic Chemistry Portal. (2024). "Synthesis of Sulfonamides - Recent Literature." Link

Sources

Common side reactions and byproducts in reactions with 2-(Chlorosulfonyl)ethyl acetate.

Advanced Troubleshooting & Reaction Optimization Guide

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 15, 2026

Introduction: Know Your Molecule

Welcome to the technical support hub for 2-(Chlorosulfonyl)ethyl acetate (CSEA) . Before proceeding, we must verify your substrate identity, as nomenclature in this class is frequently confused.

-

Target Molecule: this compound[1]

-

CAS: 78303-71-6

-

Structure:

-

Class:

-substituted aliphatic sulfonyl chloride. -

Key Feature: The ethyl bridge creates a "perfect storm" for

-elimination.

-

-

Commonly Confused Isomer: Ethyl 2-(chlorosulfonyl)acetate

-

CAS: 55896-93-0[2]

-

Structure:

-

Note: If you are working with this

-substituted isomer, the reactivity profile is different (primarily acidic

-

The "Elimination Trap": Vinyl Sulfone Formation

The most frequent support ticket we receive involves "missing" product or "polymer gunk" when attempting standard sulfonylation (reacting CSEA with an amine to form a sulfonamide).

The Issue

You reacted CSEA with a primary amine using Triethylamine (TEA) or Diisopropylethylamine (DIPEA) at room temperature.

-

Observation: Low yield of the target sulfonamide.

-

Byproduct: Vinyl sulfone derivatives or oligomers.

The Mechanism

CSEA is a "masked" vinyl sulfone. The

This vinyl sulfone is a potent Michael Acceptor .[3] It will rapidly react with any nucleophile present (your amine, water, or even itself) to form side products that are distinct from your target sulfonamide.

Visualizing the Pathway

Figure 1: The competition between direct substitution (green) and

Troubleshooting Guide: Side Reactions & Solutions

Scenario A: "I see a mass peak -60 Da or -36 Da lower than expected."

-

Diagnosis: You have triggered elimination.[4]

-

-36 Da: Loss of HCl (Formation of Vinyl Sulfonyl species).

-

-60 Da: Loss of Acetic Acid (Formation of Vinyl Sulfonamide).

-

-

Root Cause: Base concentration too high or pKa too high; Temperature uncontrolled.

-

Solution:

-

Switch Bases: Use inorganic bases like

(biphasic Schotten-Baumann conditions) instead of organic bases like TEA. -

Cryogenic Addition: Add the CSEA solution to the amine at -10°C to 0°C . The elimination activation energy is generally higher than the sulfonylation barrier.

-

Scenario B: "My product is water-soluble and I can't extract it."

-

Diagnosis: Hydrolysis of the Sulfonyl Chloride.

-

Byproduct: 2-Acetoxyethanesulfonic acid (

). -

Root Cause: "Wet" solvents or high humidity. Sulfonyl chlorides are notoriously moisture-sensitive.

-

Solution:

-

Ensure solvents (DCM, THF) are anhydrous.

-

Flush the reaction vessel with Nitrogen/Argon.

-

Protocol Tip: If using aqueous conditions (Schotten-Baumann), ensure the amine is in large excess or the organic phase addition is slow to favor the amine attack over water.

-

Scenario C: "I lost the acetate group."

-

Diagnosis: Ester Hydrolysis (Saponification).

-

Byproduct: 2-Hydroxyethyl sulfonamide (

). -

Root Cause: pH > 10.[5] The acetate ester is labile in basic aqueous media.[6]

-

Solution:

-

Monitor pH strictly. Keep pH between 8.0 and 9.0.

-

Avoid strong hydroxide bases (

,

-

Optimized Experimental Protocols

To minimize side reactions, we recommend the following "Safe-Zone" protocol.

Protocol: N-Sulfonylation with Suppression of Elimination

| Parameter | Recommendation | Rationale |

| Solvent | DCM or THF (Anhydrous) | Prevents hydrolysis ( |

| Base | Pyridine or | Weaker bases reduce the risk of |

| Temperature | 0°C to 5°C | Kinetic control favors substitution over elimination. |

| Addition Order | Add CSEA to Amine | Keeps CSEA concentration low relative to the nucleophile. |

| Quench | Dilute HCl (pH 3-4) | Neutralizes excess base immediately to stop post-reaction elimination. |

Step-by-Step:

-

Dissolve 1.0 eq of Amine and 1.2 eq of Pyridine in anhydrous DCM. Cool to 0°C.

-

Dissolve 1.0 eq of CSEA in minimal DCM.

-

Add CSEA solution dropwise over 30 minutes. Do not rush.

-

Stir at 0°C for 1 hour, then allow to warm to RT only if TLC shows incomplete conversion.

-

Wash: 1M HCl (cold)

Water -

Dry:

(Avoid

Decision Tree: Mechanism of Failure

Use this logic flow to identify your specific byproduct.

Figure 2: Diagnostic logic for identifying CSEA reaction failures.

FAQ: Frequently Asked Questions

Q: Can I use CSEA to intentionally make vinyl sulfones? A: Yes. This is a standard synthetic route known as the "Safety-Catch" principle. You can perform the sulfonylation first to attach your amine, and then treat the resulting sulfonamide with a stronger base (like DBU) to trigger the elimination of the acetate group, yielding a vinyl sulfonamide Michael acceptor [1, 2].

Q: Why is my CSEA turning pink/brown in the bottle? A: CSEA is unstable to moisture and heat. The color change indicates decomposition into sulfonic acid and acetic acid (autocatalytic hydrolysis). Store at -20°C under Argon. If the liquid is viscous or dark, redistill or discard.

Q: Can I use water as a solvent?

A: Only under biphasic conditions (e.g., DCM/Water) with a phase transfer catalyst or vigorous stirring. Homogeneous aqueous conditions will lead to rapid hydrolysis of the sulfonyl chloride (

References

-

Machetti, F., et al. (2000).[7] "Synthesis of taurine analogues from alkenes: preparation of 2-aminocycloalkanesulfonic acids." Advances in Experimental Medicine and Biology. Link

-

Blakemore, P. R., et al. (2005).[8] "Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters."[8] Organic & Biomolecular Chemistry. Link

-

ChemicalBook. (2025). "Ethyl 2-(Chlorosulfonyl)acetate Properties and Stability Data." Link

-

Organic Chemistry Portal. (2024). "Vinyl Sulfone Synthesis and Reactivity." Link

Sources

- 1. 78303-71-6|this compound|BLD Pharm [bldpharm.com]

- 2. Ethyl (chlorosulfonyl)acetate | C4H7ClO4S | CID 12225100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vinyl sulfone - Wikipedia [en.wikipedia.org]

- 4. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. ijcrr.com [ijcrr.com]

- 7. Synthesis of taurine analogues from alkenes: preparation of 2-aminocycloalkanesulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]

Technical Support Center: Strategies for Sulfonylating Sterically Hindered Amines with 2-(Chlorosulfonyl)ethyl Acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that coupling sterically hindered amines with sulfonyl chlorides can be a significant synthetic challenge, often leading to low yields or complete reaction failure. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and field-proven protocols to overcome the low reactivity of bulky amines with 2-(chlorosulfonyl)ethyl acetate. We will move beyond simple procedural steps to explore the underlying chemical principles governing these challenging reactions.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental reasons why these reactions are challenging and the potential pitfalls you may encounter.

Q1: Why is my sterically hindered amine showing little to no reactivity with this compound?

A1: The primary obstacle is the inherent conflict between steric hindrance and nucleophilicity. An amine's reactivity is driven by the lone pair of electrons on the nitrogen atom acting as a nucleophile to attack an electrophilic center—in this case, the sulfur atom of the sulfonyl chloride.

-

Steric Hindrance: When the amine has bulky substituents (e.g., t-butyl, isopropyl groups, or is part of a crowded ring system), these groups physically obstruct the nitrogen's lone pair, preventing it from effectively reaching the electrophilic sulfur atom.[1][2] This steric shield increases the activation energy of the reaction, dramatically slowing it down or preventing it from occurring under standard conditions.[2] While primary amines are generally the most nucleophilic, followed by secondary and then tertiary amines, significant branching near the nitrogen atom can make a primary amine less nucleophilic than a less-hindered secondary amine.[1][2]

-

Reduced Nucleophilicity: Nucleophilicity is highly sensitive to steric effects.[2] Even if an amine is a strong base (readily accepts a proton), it may be a poor nucleophile if it is sterically hindered.[3] For example, t-butylamine is about as basic as other primary amines but is considerably less nucleophilic due to the bulky t-butyl group.[2]

Q2: What are the most common side reactions I should be aware of?

A2: Besides the lack of product formation, several side reactions can complicate your experiment:

-

Hydrolysis of the Sulfonyl Chloride: this compound is moisture-sensitive.[4] Any residual water in your solvent, amine, or glassware can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, rendering it unreactive towards the amine.

-

Elimination of HCl: The reaction between the amine and the sulfonyl chloride produces one equivalent of hydrochloric acid (HCl). This acid can protonate the starting amine, forming an ammonium salt. The protonated amine is no longer nucleophilic, effectively shutting down the reaction. This is why a base is almost always required.[5]

-

Base-Induced Elimination: this compound has a hydrogen atom alpha to the sulfonyl group. In the presence of a strong base, this can be abstracted, leading to an elimination reaction to form ethyl vinylsulfonate. This is a significant competing pathway if an inappropriate base is used.

Part 2: Troubleshooting Guide - Reaction Parameter Optimization

If your reaction is failing, a systematic approach to optimizing reaction parameters is crucial.

Q3: My reaction isn't working in Dichloromethane (DCM). Which solvent should I try next?

A3: Solvent choice is critical. While DCM is a common starting point, it is relatively non-polar. For a reaction that forms ionic intermediates and byproducts (like the HCl salt), polar aprotic solvents are often superior. They can stabilize charged species without interfering with the nucleophile.

Recommendation: Switch to a higher boiling, polar aprotic solvent like Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , or Dioxane . The elevated temperatures achievable with these solvents can provide the necessary energy to overcome the steric barrier.

| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes & Recommendations |

| Dichloromethane (DCM) | 39.6 | 9.1 | Good for initial attempts at RT. Poor solubility for salts. |

| Tetrahydrofuran (THF) | 66 | 7.6 | Ethereal solvent, can be effective.[6] |

| Acetonitrile (ACN) | 82 | 37.5 | Excellent choice. Polar, aprotic, and relatively easy to remove. |

| Dioxane | 101 | 2.2 | Less polar but high boiling point allows for higher temperatures. |

| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High boiling point, excellent solvating power. Can be difficult to remove. |

| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Very high boiling point, use for the most stubborn cases. Can complicate workup. |

Q4: The reaction stalls, and TLC/LCMS shows mostly unreacted starting material. What type of base should I use?

A4: As discussed in Q2, scavenging the generated HCl is mandatory. However, the choice of base is not trivial. A standard base like triethylamine (TEA) might be too nucleophilic itself or, if hindered, may not be strong enough.

Recommendation: Use a non-nucleophilic, sterically hindered base . These bases are too bulky to act as nucleophiles but are effective at scavenging protons.[3] Pyridine is a commonly used acid scavenger in these reactions.[3] For extremely hindered systems, a stronger non-nucleophilic base may be required.

| Base | pKa of Conjugate Acid | Structure | Key Characteristics |

| Pyridine | 5.25 | Aromatic Heterocycle | Standard, effective acid scavenger. Can also act as a nucleophilic catalyst.[3] |

| 2,6-Lutidine | 6.7 | Sterically Hindered Pyridine | More hindered than pyridine, reducing its potential for nucleophilic side reactions. |

| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | 10.7 | Tertiary Amine | Highly hindered and non-nucleophilic.[3] An excellent choice for difficult reactions. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | Amidine | Very strong, non-nucleophilic base. Use with caution as it can promote elimination. |

Q5: I've switched to DMF and DIPEA, but the reaction is still incredibly slow at room temperature. Should I apply heat?

A5: Yes. For sterically demanding reactions, thermal energy is often the key to success. The increased kinetic energy allows the molecules to overcome the high activation barrier imposed by steric repulsion.

Recommendation: Start by heating the reaction to 60-80 °C and monitor by TLC or LCMS. If the reaction is clean but slow, you can incrementally increase the temperature. Be aware that higher temperatures (>100-120 °C) can lead to the decomposition of sensitive reagents. A thorough literature search for the thermal stability of your specific amine is advised.

Q6: Are there any catalysts that can accelerate the reaction with my highly hindered amine?

A6: Yes, when standard thermal conditions are insufficient, catalytic methods can be highly effective. Lewis acid catalysis is a prominent strategy.

Recommendation: Consider adding a catalytic amount of a Lewis acid like Indium(III) chloride (InCl₃) . Indium catalysts have been shown to be exceptionally effective for the sulfonylation of less nucleophilic and sterically hindered amines, providing excellent yields.[7][8][9] The proposed mechanism involves the coordination of the Lewis acid to the sulfonyl chloride, increasing its electrophilicity and making it more susceptible to attack by the weak nucleophile.[7] Other metal catalysts based on Copper[10][11] and Ytterbium(III) triflate[8] have also been reported to be effective.

Part 3: Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Sulfonylation using a Non-Nucleophilic Base

This protocol is a robust starting point for moderately hindered amines.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the sterically hindered amine (1.0 eq).

-

Solvent and Base Addition: Dissolve the amine in anhydrous acetonitrile (ACN, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

-

Reagent Addition: In a separate dry flask, dissolve this compound (1.2 eq) in a small amount of anhydrous ACN. Add this solution dropwise to the stirring amine solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting reagent is observed.

-

Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove base), saturated NaHCO₃ solution (to remove any acidic impurities), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: Indium-Catalyzed Sulfonylation for Highly Unreactive Amines

This protocol is designed for substrates that fail under standard thermal conditions.[7][8]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the sterically hindered amine (1.0 eq), this compound (1.1 eq), and Indium(III) chloride (InCl₃, 0.1 eq).

-

Solvent Addition: Add anhydrous acetonitrile (0.2 M).

-

Base Addition: Add pyridine (1.2 eq).

-

Reaction: Stir the mixture at 80 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

-

Workup & Purification: Follow steps 6 and 7 from Protocol 1. The aqueous washes will effectively remove the indium catalyst.

This guide provides a comprehensive framework for addressing the challenges associated with the sulfonylation of sterically hindered amines. By understanding the principles of steric hindrance and systematically optimizing your reaction parameters, you can significantly improve your chances of success.

References

- Fiveable. (2025, September 15). Nucleophilicity of Amines Definition. Fiveable.

- Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.

- ResearchGate. (n.d.). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. Request PDF.

- Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines.

- European Journal of Chemistry. (2024, September 30).

- OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure.

- ACS Publications. (2025, May 1).

- ChemicalBook. (2025, September 9). Ethyl 2-(Chlorosulfonyl)

- PMC. (n.d.).

- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (2025, August 6). An Efficient Method for Sulfonylation of Amines, Alcohols and Phenols with N-Fluorobenzenesulfonimide Under Mild Conditions.

- Scent & Flavor Information. (n.d.). Ethyl (chlorosulfonyl)acetate (CAS 55896-93-0): Odor profile, Properties, & IFRA compliance.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

- YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.

Sources

- 1. fiveable.me [fiveable.me]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ethyl 2-(Chlorosulfonyl)acetate | 55896-93-0 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. Oxidative β-C–H sulfonylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cbijournal.com [cbijournal.com]

- 8. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Preventing the hydrolysis of 2-(Chlorosulfonyl)ethyl acetate during reactions.

Welcome to the technical support center for 2-(Chlorosulfonyl)ethyl acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the stability and handling of this compound, with a primary focus on preventing its hydrolysis during experimental procedures. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your reactions and the quality of your results.

Troubleshooting Guide: Preventing Hydrolysis of this compound

This section provides in-depth answers to specific problems you may encounter. We delve into the causality behind experimental choices to empower you with a robust understanding of how to mitigate hydrolysis.

Question 1: My reaction yield is consistently low when using this compound. How can I determine if hydrolysis is the culprit and what are the immediate steps to prevent it?

Answer:

Low yields are a common problem when working with highly reactive reagents like this compound. Hydrolysis is a primary suspect due to the compound's sensitivity to moisture.[1]

Identifying Hydrolysis:

-

pH Change: The hydrolysis of this compound produces chlorosulfonic acid and subsequently hydrochloric acid and sulfuric acid upon reaction with water, which will significantly lower the pH of your reaction mixture. Monitoring the pH can be a simple indicator of ongoing hydrolysis.

-

Gas Evolution: The formation of HCl gas can sometimes be observed.[2]

-

Spectroscopic Analysis:

-

¹H NMR: The presence of hydrolysis byproducts can be detected. For instance, the formation of 2-hydroxyethyl acetate will show characteristic shifts.

-

FT-IR: The appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) could indicate the presence of sulfonic acid or alcohol byproducts.

-

Immediate Preventative Measures:

-

Strict Anhydrous Conditions: This is the most critical factor. Ensure all glassware is flame-dried or oven-dried immediately before use.[3] All solvents and reagents must be rigorously dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).[3]

-

Inert Atmosphere: Conduct your reactions under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[1][3]

-

Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or below) to reduce the rate of hydrolysis.[2] The addition of the sulfonyl chloride should be done slowly to control any exotherm.

-

Solvent Choice: Use non-protic, anhydrous solvents. Aprotic solvents do not have acidic protons and will not participate in the hydrolysis reaction.

Question 2: I am performing a reaction with an amine nucleophile. How does the choice of base and solvent impact the stability of this compound?

Answer:

The choice of base and solvent is crucial when working with this compound and amine nucleophiles. The base is necessary to neutralize the HCl byproduct of the sulfonylation reaction, but it can also promote undesired side reactions if not chosen carefully.[4]

Base Selection:

-

Non-Nucleophilic Sterically Hindered Bases: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[5] Their steric bulk minimizes direct nucleophilic attack on the sulfonyl group, which could lead to decomposition.

-

Pyridine: While often used, pyridine is more nucleophilic than TEA or DIPEA and can sometimes lead to the formation of a sulfonylpyridinium salt, a reactive intermediate that can have its own decomposition pathways.

Solvent Selection:

The ideal solvent should be aprotic and capable of dissolving both the reactants and the base.

| Solvent | Dielectric Constant (ε) | Polarity | Suitability for Reactions with this compound |

| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Excellent choice, dissolves a wide range of organic compounds and is relatively inert. |

| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Good choice, but must be rigorously dried as it is hygroscopic. |

| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Can be used, but its higher polarity might slightly increase the rate of hydrolysis if trace water is present. |